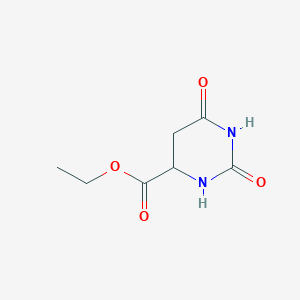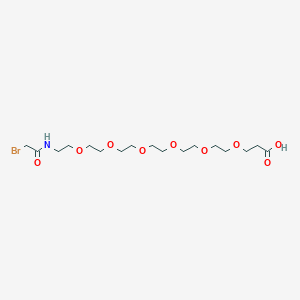
Ethyl 2,6-dioxo-1,3-diazinane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol . It is an amide that has shown anti-inflammatory properties in mice by inhibiting the production of adenosine through binding to adenosine receptors . This compound also binds to phenyl and hydroxyl groups, which may explain its ability to inhibit the influenza virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at elevated temperatures (110–130°C) to form the desired product . Another approach involves the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in the presence of sodium hydride in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for Ethyl 2,6-dihydroxypyrimidine-4-carboxylate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its anti-inflammatory properties and ability to inhibit adenosine production.
Medicine: Investigated for its potential use in treating inflammatory diseases and viral infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate involves its binding to adenosine receptors, which inhibits the production of adenosine . This inhibition blocks the activity of these receptors, leading to anti-inflammatory effects. The compound also binds to phenyl and hydroxyl groups, which may contribute to its ability to inhibit the influenza virus .
Comparison with Similar Compounds
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Pyrimidopyrimidines: These compounds have two fused pyrimidine rings and exhibit similar biological activities.
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate is unique due to its specific binding properties and anti-inflammatory effects, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10N2O4 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
ethyl 2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h4H,2-3H2,1H3,(H2,8,9,10,12) |
InChI Key |
BBCAFBXQQMMNPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)
![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)


![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
amine](/img/structure/B12102992.png)





![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)

